Product packaging for methyl beta-D-mannopyranoside(Cat. No.:)

methyl beta-D-mannopyranoside

Cat. No.: B1638062
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-ULQPCXBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance as a Fundamental Glycoside Research Probe

The utility of methyl beta-D-mannopyranoside as a research probe is multifaceted. Its purity and well-defined structure make it an excellent calibration standard for chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). This application is crucial for the accurate analysis of complex mixtures of carbohydrates, oligosaccharides, and other glycosides in various sample types, including biological, food, and pharmaceutical samples.

In enzymology, it is employed to investigate the mechanisms of glycoside hydrolases, enzymes that cleave glycosidic bonds. For instance, it has been used in high-throughput mass spectrometry-based assays to identify the biochemical functions of putative glycosidases. nih.gov In one such assay, the high product-to-substrate ratio for methyl-β-D-mannopyranoside confirmed the biochemical function of the PF1208 enzyme from the archaeon Pyrococcus furiosus as a β-mannosidase. nih.gov Furthermore, photoswitchable glycosides incorporating azobenzene (B91143) and mannopyranoside units have been synthesized to probe carbohydrate-protein interactions, demonstrating the compound's role in developing sophisticated chemical tools. oup.com

Role as a Structural Mimic in Carbohydrate Biology

A primary role of this compound in research is its function as a structural analog of the naturally occurring sugar, D-mannose. By chemically mimicking mannose, it allows researchers to probe and understand the intricate binding interactions of carbohydrate-recognizing proteins, such as lectins and glycosidases, in controlled settings. These proteins often exhibit high specificity for particular sugar moieties, and using a mimic like this compound helps in elucidating the molecular interactions and binding affinities within complex biological systems.

This mimicry is particularly valuable in studying lectins, proteins that bind specifically to certain sugar structures. For example, it can be used to investigate the binding sites of lectins like Concanavalin (B7782731) A, which has specificity for mannose residues. nih.gov Its utility extends to immunology, where derivatives have been synthesized to map the epitopes recognized by antibodies. Specifically, congeners of methyl beta-D-mannopyranosyl-(1-->2)-beta-D-mannopyranoside were created to identify the key polar contacts within the binding site of a protective monoclonal antibody against Candida albicans. nih.govresearchgate.net This research is vital for understanding immune recognition of fungal pathogens. nih.gov

Evolution of its Research Utility in Glycosylation Chemistry

The research utility of this compound has evolved significantly, establishing it as a key building block in synthetic carbohydrate chemistry. It serves as a versatile starting material for the synthesis of more complex mannose-containing oligosaccharides, polymers, and glycoconjugates. Its well-defined structure and functional groups permit precise and predictable chemical alterations, making it highly valuable for creating custom biomolecules for biotechnological applications like biosensors or diagnostics.

For example, it has been used as a glycosyl acceptor in the synthesis of disaccharides, requiring a multi-stage process to selectively protect its hydroxyl groups before coupling. The relative simplicity of this compound compared to larger polysaccharides makes it an ideal model compound for studying the fundamental mechanisms of glycosidic bond formation and cleavage. Researchers use it to evaluate and optimize new chemical or enzymatic glycosylation methods. Its application in developing novel glycosylation protocols, such as those catalyzed by transition metals like gold, highlights its enduring importance in advancing the frontiers of glycosylation chemistry. acs.org The development of efficient, stereoselective syntheses of the compound itself, for instance in a two-step process from a protected mannose derivative, further enhances its accessibility and utility for these applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O6 B1638062 methyl beta-D-mannopyranoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7-/m1/s1

InChI Key

HOVAGTYPODGVJG-ULQPCXBYSA-N

SMILES

COC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O

Synonyms

alpha-methyl-D-mannose
alpha-methylmannose
alpha-methylmannoside
beta-methylmannoside
methyl alpha-D-mannopyranoside
methyl beta-D-mannopyranoside
methyl D-mannopyranoside
methyl mannoside
methyl mannoside, (alpha-D)-isomer
methyl-alpha-D-mannoside
methylmannose
methylmannoside
methylmannoside, alpha-D-isome

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl Beta D Mannopyranoside and Its Derivatives

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of methyl beta-D-mannopyranoside is a fundamental challenge in carbohydrate chemistry. The subtle differences in the reactivity of its hydroxyl groups necessitate the development of sophisticated synthetic strategies to selectively modify specific positions on the pyranose ring.

Direct Acylation and Benzoylation Techniques

Direct acylation and benzoylation are powerful tools for the regioselective protection of hydroxyl groups in this compound. These methods often exploit the enhanced reactivity of the primary hydroxyl group at the C-6 position.

Recent studies have demonstrated the regioselective 3-bromobenzoylation of methyl α-D-mannopyranoside, which, while not the beta anomer, provides valuable insights into the principles of regioselectivity. researchgate.netsfu-kras.ru In this work, the direct acylation method yielded the corresponding 6-O-(3-bromobenzoyl) derivative in excellent yield. researchgate.netsfu-kras.ru This selectivity is attributed to the greater steric accessibility of the primary C-6 hydroxyl group compared to the secondary hydroxyls at C-2, C-3, and C-4. Following the initial regioselective acylation, a variety of acylating agents can be employed to further functionalize the remaining hydroxyl groups, leading to a diverse range of 2,3,4-tri-O-acyl derivatives. researchgate.netsfu-kras.ru

Similarly, cinnamoylation has been employed for the regioselective modification of mannopyranosides. A unimolar one-step cinnamoylation reaction has been shown to be selective for the C-6 position of methyl α-D-mannopyranoside. nih.gov This approach highlights the utility of direct acylation in achieving specific substitution patterns, which are crucial for the synthesis of complex carbohydrate structures.

The table below summarizes examples of direct acylation and benzoylation techniques applied to mannopyranosides.

Acylating AgentSubstratePosition of AcylationYieldReference
3-Bromobenzoyl chlorideMethyl α-D-mannopyranosideC-6Excellent researchgate.netsfu-kras.ru
Cinnamoyl chlorideMethyl α-D-mannopyranosideC-6High nih.gov

Isopropylidenation for Selective Hydroxyl Protection

Isopropylidenation is a widely used strategy for the simultaneous protection of vicinal diols, offering a reliable method for the selective functionalization of this compound. The formation of a cyclic isopropylidene acetal (B89532) between adjacent hydroxyl groups renders them unreactive to subsequent chemical transformations, thereby directing functionalization to the remaining unprotected positions.

A highly efficient and regioselective method for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides has been reported. mdpi.comnih.govresearchgate.netnih.gov By treating various α-D-mannopyranosides with 2-methoxypropene (B42093) and a catalytic amount of TsOH·H₂O, the corresponding 2,3-O-isopropylidene derivatives were obtained in high yields (80%~90%). mdpi.comnih.govresearchgate.netnih.gov This direct approach is a significant improvement over traditional two-step methods that involve the formation of a 2,3:4,6-di-O-isopropylidene derivative followed by selective hydrolysis of the 4,6-acetal. mdpi.comnih.govresearchgate.net

The resulting 2,3-O-isopropylidene-α-D-mannopyranosides are valuable building blocks for the synthesis of more complex structures, such as branched trisaccharides. mdpi.comnih.govresearchgate.net The free hydroxyl groups at the C-4 and C-6 positions are available for further glycosylation or other modifications.

The following table details the conditions and outcomes of direct isopropylidenation of α-D-mannopyranosides.

SubstrateReagentsTemperature (°C)Yield (%)Reference
Various α-D-mannopyranosides2-methoxypropene, TsOH·H₂O7080-90 mdpi.comnih.govresearchgate.netnih.gov

Deoxygenation and O-Methylation for Conformationally Constrained Analogs

The synthesis of deoxygenated and O-methylated analogs of this compound is crucial for probing the specific roles of individual hydroxyl groups in biological recognition processes. These modifications can lead to conformationally constrained analogs that provide valuable insights into the structural requirements for molecular interactions.

A panel of monodeoxy and mono-O-methyl congeners of methyl beta-D-mannopyranosyl-(1-->2)-beta-D-mannopyranoside has been synthesized to map the epitope recognized by anti-Candida albicans antibodies. nih.gov The synthesis involved the stereoselective glycosylation of appropriately protected monodeoxy and mono-O-methyl monosaccharide acceptors. nih.gov The introduction of deoxy functionalities at specific positions of the mannose ring allows for the systematic evaluation of the importance of each hydroxyl group in antibody binding.

Furthermore, the synthesis of all monodeoxy analogues of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside, along with some dideoxy analogues, has been accomplished for studying the binding site of concanavalin (B7782731) A. nih.gov These syntheses employed various strategies, including the use of deoxyglycosyl chlorides as donors in glycosylation reactions. nih.gov

Oligosaccharide and Glycoconjugate Assembly Utilizing this compound

This compound and its derivatives are indispensable building blocks for the assembly of oligosaccharides and glycoconjugates. Their use as glycosyl acceptors or donors in glycosylation reactions enables the construction of complex glycan chains with defined linkages and stereochemistry.

Disaccharide Formation Protocols

The synthesis of disaccharides containing a this compound unit is a critical step in the construction of larger oligosaccharides. Various glycosylation protocols have been developed to achieve high yields and stereoselectivity in the formation of the glycosidic bond.

One approach involves the use of this compound derivatives as glycosyl acceptors. For instance, methyl-3-O-benzyl-4,6-O-benzylidene-beta-D-mannopyranoside has been condensed with 2,3,4-tri-O-acetyl-alpha-D-xylopyranosyl trichloroacetimidate (B1259523) to form a disaccharide. nih.gov In another example, monodeoxy and mono-O-methyl congeners of this compound have been used as acceptors in glycosylation reactions with a 2-O-acetyl-glucosyl trichloroacetimidate donor. nih.gov

The stereochemical outcome of disaccharide synthesis can be influenced by the choice of solvent and the nature of the protecting groups on the glycosyl donor. For example, the Kӧnigs-Knorr condensation of certain α-D-mannopyranosyl bromide derivatives can lead to the formation of α-D-linked disaccharides in "inert" solvents. cdnsciencepub.com

The following table provides examples of disaccharide synthesis utilizing this compound derivatives.

Glycosyl DonorGlycosyl AcceptorProductReference
2,3,4-tri-O-acetyl-alpha-D-xylopyranosyl trichloroacetimidatemethyl-3-O-benzyl-4,6-O-benzylidene-beta-D-mannopyranosideDisaccharide derivative nih.gov
2-O-acetyl-glucosyl trichloroacetimidatemonodeoxy and mono-O-methyl congeners of this compoundDisaccharide congeners nih.gov
4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl bromide1,2,3,4-tetra-O-acetyl-β-D-glucose6-O-β-D-mannopyranosyl-D-glucose cdnsciencepub.com

Trisaccharide and Higher Oligosaccharide Construct Synthesis

The synthesis of trisaccharides and higher oligosaccharides requires a multi-step approach involving the sequential addition of monosaccharide units. This compound derivatives often serve as the core structure to which other sugars are attached.

A 3,6-branched α-D-mannosyl trisaccharide was prepared using p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside as a key starting material. mdpi.comresearchgate.net The synthesis of methyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside has also been reported, demonstrating the construction of a branched trisaccharide. nih.gov

The synthesis of even larger structures, such as tetrasaccharides, has been achieved. For example, three different tetrasaccharides containing 3-O-methyl-D-mannose have been synthesized as model compounds for N-glycoproteins. nih.gov These complex syntheses often involve a series of protection, glycosylation, and deprotection steps. The development of automated glycan assembly has further facilitated the synthesis of large and complex oligosaccharides, including a branched 151-mer polymannoside. acs.org

The assembly of high-mannose oligosaccharides, which play crucial roles in glycoprotein (B1211001) folding and trafficking, often utilizes regioselective glycosylation strategies. nih.gov For instance, the chemical glycosylation between trichloroacetimidate donors and a 6-O-protected allyl α-D-mannopyranoside acceptor occurs regioselectively at the O-3 position. nih.gov

Derivatization for Probes and Analogs (e.g., Fluoro-analogs, Acarviosin (B126021) Analogs)

The derivatization of this compound is crucial for the development of molecular probes to study biological systems and for the synthesis of analogs with potential therapeutic applications. Methodologies for introducing fluorine atoms or creating complex analogs like acarviosin are of particular interest.

Fluoro-analogs: The introduction of a fluorine atom in place of a hydroxyl group in a carbohydrate can significantly alter its biological activity. While the direct synthesis of a fluoro-analog of this compound has not been extensively reported, methods for the synthesis of fluorinated derivatives of related compounds have been described. For instance, the synthesis of methyl O-(3-deoxy-3-fluoro-beta-D-galactopyranosyl)-(1→6)-beta-D-galactopyranoside has been achieved through the condensation of a protected 3-deoxy-3-fluoro-alpha-D-galactopyranosyl bromide with a protected methyl beta-D-galactopyranoside. This suggests that similar strategies could potentially be adapted for the synthesis of fluoro-analogs of this compound.

Fluorescent Probes: A notable example of derivatization to create a molecular probe is the synthesis of the fluorogenic disaccharide substrate, 4-methylumbelliferyl α-D-mannopyranosyl-(1→6)-β-D-mannopyranoside. nih.govsfu.ca This compound incorporates a fluorescent 4-methylumbelliferyl group and is designed for use in a coupled enzyme assay to detect the activity of specific mannosidases. nih.govsfu.ca The synthesis involves the coupling of a mannosyl donor to a protected 4-methylumbelliferyl β-D-mannopyranoside acceptor.

Acarviosin Analogs: Acarviosin is the core component of acarbose, a potent α-glucosidase inhibitor. The synthesis of acarviosin analogs is of interest for developing new enzyme inhibitors. While the direct synthesis of an acarviosin analog starting from this compound is not described, analogs with an alpha-manno configuration have been synthesized. nih.gov This synthesis involved the coupling of protected pseudo-sugar epoxides with methyl 4-amino-4-deoxy-alpha-D-mannopyranoside. nih.gov This highlights the importance of the stereochemistry of the starting mannoside in determining the final product's configuration.

Derivative Type Example Compound Synthetic Approach Starting Material (if not this compound)
Fluorescent Probe4-methylumbelliferyl α-D-mannopyranosyl-(1→6)-β-D-mannopyranosideCoupling of a mannosyl donor to a protected 4-methylumbelliferyl β-D-mannopyranoside acceptor.4-methylumbelliferyl β-D-mannopyranoside
Acarviosin Analog (alpha-manno config.)Methyl acarviosin analogCoupling of protected pseudo-sugar epoxides with an amino-mannoside.Methyl 4-amino-4-deoxy-alpha-D-mannopyranoside

Enzymatic Synthesis Approaches

Enzymatic and chemoenzymatic methods offer highly stereoselective alternatives to traditional chemical synthesis for the formation of challenging glycosidic bonds, including the β-mannosidic linkage.

Transmannosylases are enzymes that catalyze the transfer of a mannosyl group from a donor to an acceptor molecule. While transmannosylase activity from Mycobacterium smegmatis has been reported for the synthesis of the alpha-anomer of methyl mannopyranosides, other enzymatic systems have been explored for the synthesis of the beta-anomer.

An example is the use of endo-β-mannosidase from Lilium longiflorum (lily), which exhibits transglycosylation activity. nih.gov This enzyme specifically hydrolyzes the Manβ1-4GlcNAc linkage in N-linked sugar chains but can also transfer mannose to various acceptor substrates. nih.gov In the presence of a suitable mannosyl donor, this enzyme can catalyze the formation of a β1-4 linkage to acceptors like p-nitrophenyl β-N-acetylglucosaminide, p-nitrophenyl β-glucoside, and p-nitrophenyl β-mannoside. nih.gov This demonstrates the potential of utilizing transmannosylating enzymes from plant sources for the stereospecific synthesis of β-mannosides.

Enzyme Source Enzyme Type Acceptor Substrate(s) Product Linkage
Lilium longiflorumEndo-β-mannosidasep-nitrophenyl β-N-acetylglucosaminide, p-nitrophenyl β-glucoside, p-nitrophenyl β-mannosideβ1-4

Chemoenzymatic strategies combine the advantages of chemical synthesis for preparing precursors and the high stereoselectivity of enzymatic catalysis for the glycosylation step. This approach is particularly effective for the synthesis of β-mannosides.

A successful example involves the use of the industrial enzyme preparation Novozym 188, which contains β-mannosidase activity, for the synthesis of tyrosol β-D-mannopyranoside and hydroxytyrosol (B1673988) β-D-mannopyranoside. mdpi.com The reaction proceeds via transglycosylation from β-D-mannopyranosyl-(1→4)-D-mannose to the primary hydroxyl groups of tyrosol and hydroxytyrosol, with yields of 12% and 16%, respectively. mdpi.com This method highlights the utility of readily available industrial enzymes for the synthesis of β-mannosides.

Another strategy involves the immobilization of β-mannosidase from Cellulomonas fimi. Immobilization of the enzyme can improve its stability and reusability, making the synthetic process more efficient. This immobilized enzyme has been successfully used for the synthesis of β-mannosides through transglycosylation.

These chemoenzymatic approaches offer a practical and scalable route to various β-D-mannopyranosides, overcoming the stereochemical challenges associated with purely chemical methods.

Enzyme Source Reaction Type Donor Substrate Acceptor Substrate(s) Product(s)
Novozym 188 (β-mannosidase activity)Aspergillus nigerTransglycosylationβ-D-mannopyranosyl-(1→4)-D-mannoseTyrosol, HydroxytyrosolTyrosol β-D-mannopyranoside, Hydroxytyrosol β-D-mannopyranoside
β-mannosidase (immobilized)Cellulomonas fimiTransglycosylationNot specifiedNot specifiedβ-mannosides

Conformational Analysis and Dynamics of Methyl Beta D Mannopyranoside

Spectroscopic Investigations of Conformational States

Spectroscopic techniques provide direct experimental evidence of molecular conformation. For methyl beta-D-mannopyranoside, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the principal methods used to define its structure in solution and in the solid state, respectively.

NMR spectroscopy is a premier technique for studying the conformation of molecules in solution. Specific NMR parameters, particularly scalar J-coupling constants, are highly sensitive to the dihedral angles between coupled nuclei. The determination of torsion angles in carbohydrates relies heavily on measuring trans-glycosidic J-couplings, such as ³JCOCH, ²JCOC, and ³JCOCC. nih.gov

The magnitudes of these couplings are dependent on the geometry of the electron pathway connecting the nuclei. By measuring a redundant set of these couplings for isotopically labeled molecules, researchers can use them as constraints in statistical analyses like MA'AT to derive the probability distributions of the glycosidic torsion angles. nih.govrsc.org This integration of experimental NMR data with theoretical calculations allows for a detailed and dynamic picture of the preferred conformations of the mannopyranoside ring and its glycosidic linkage in the solution state.

X-ray crystallography provides an atomic-resolution view of a molecule's conformation in the solid state. While no crystal structure for the monosaccharide this compound is readily available, data from disaccharides containing this unit offer precise information on its geometry and intermolecular interactions within a crystal lattice.

A study of methyl β-D-mannopyranosyl-(1→4)-β-D-xylopyranoside revealed two independent molecules (IA and IB) in the asymmetric unit, providing two distinct observations of the β-D-mannopyranoside conformation. nih.gov In both cases, the mannopyranosyl residue adopts the standard ⁴C₁ chair conformation. The conformation across the C5'-C6' bond of the exocyclic hydroxymethyl group, however, differs between the two molecules: molecule IA exhibits a gauche-gauche conformation, while molecule IB adopts a gauche-trans conformation. nih.gov This highlights the conformational flexibility of this group.

The glycosidic linkage conformation is defined by the ϕ' (O5'–C1'–O1'–C4) and ψ' (C1'–O1'–C4–C5) torsion angles, which were precisely determined.

Table 1: Glycosidic Torsion Angles in Crystalline Methyl β-D-mannopyranosyl-(1→4)-β-D-xylopyranoside

Molecule ϕ' (O5'–C1'–O1'–C4) ψ' (C1'–O1'–C4–C5)
IA -88.38° -149.22°
IB -89.82° -159.98°

Data sourced from Zhang et al. (2013). nih.gov

The crystal structure is stabilized by a network of hydrogen bonds. A key inter-residue hydrogen bond is observed in both molecules between the xylopyranosyl O3 atom and the mannopyranosyl ring oxygen (O5'), demonstrating a specific interaction that helps define the relative orientation of the sugar rings. nih.gov

Table 2: Key Hydrogen Bond Distances

Donor Acceptor Molecule Distance (Å)
O3 (Xyl) O5' (Man) IA 2.7268
O3 (Xyl) O5' (Man) IB 2.6920

Data sourced from Zhang et al. (2013). nih.gov

This detailed crystallographic data provides a static, high-resolution benchmark for the conformational states that this compound can adopt.

Factors Influencing Glycosidic Linkage Conformation

The three-dimensional structure of this compound, particularly the orientation around the glycosidic bond, is not static. It is influenced by a variety of external and internal factors that can alter its preferred conformation, thereby affecting its physical properties and biological interactions.

Solvent Effects and Intermolecular Hydrogen Bonding

The solvent environment plays a critical role in determining the conformational preferences of carbohydrates. Changes in the solvent can alter the delicate balance of intramolecular and intermolecular forces, leading to shifts in conformational equilibria. cdnsciencepub.com Solvents that are capable of donating a hydrogen to a hydrogen bond can have a more significant effect on the conformation than what would be expected based on the solvent's dielectric constant alone. cdnsciencepub.com

For glycosides, the solvent can influence the anomeric effect, which is the tendency of a heteroatomic substituent at the anomeric carbon to prefer an axial orientation. In aqueous solutions, water molecules can form hydrogen bonds with the hydroxyl groups and the ring oxygen of the pyranoside. This solvation shell can stabilize or destabilize certain conformations. frontiersin.org The specific interactions between the solute and solvent molecules can be a determining factor for the molecule's reactive conformation. frontiersin.org

Intermolecular hydrogen bonding between the carbohydrate and solvent molecules is a key driver of these effects. The chemical shifts of hydroxyl protons that are hydrogen-bonded to the solvent exhibit a marked temperature dependence, which can be used to study these interactions. uu.nl In aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), intramolecular hydrogen bonds are more likely to be preserved. However, in protic solvents like water, strong intermolecular hydrogen bonding with the solvent can disrupt weaker intramolecular bonds, favoring conformations that maximize favorable solvation. uu.nl For instance, studies on related cellobiosides have shown that an intramolecular hydrogen bond present in DMSO was insignificant in a water-methanol solvent mixture, highlighting the competitive nature of solvent hydrogen bonding. uu.nl

Influence of Acetylation and Other Substituents

The introduction of substituents, such as acetyl groups, onto the pyranoside ring can significantly alter its conformational properties. Acetylation modifies the steric and electronic nature of the hydroxyl groups, which in turn affects non-covalent interactions and the preferred geometry of the molecule.

A crystal structure analysis of methyl α-D-mannopyranosyl-(1→3)-2-O-acetyl-β-D-mannopyranoside monohydrate provides direct insight into these effects. nih.gov Comparison of the glycosidic linkage torsion angles (φ and ψ) with the unacetylated form determined by NMR spectroscopy in an aqueous solution reveals notable differences. While the phi (φ) angle shows a smaller disparity, the psi (ψ) angle differs more significantly, indicating a conformational shift upon acetylation. nih.gov Furthermore, the presence of the O-acetyl group appears to promote crystallization. nih.gov The C2-O2 bond in the acetylated mannoside was found to be elongated by approximately 0.02 Å compared to the unacetylated form. nih.gov

CompoundMethodPhi (φ) Torsion AnglePsi (ψ) Torsion AngleSource
Methyl α-D-mannopyranosyl-(1→3)-2-O-acetyl-β-D-mannopyranosideCrystal Structure~59°~-106° nih.gov
Methyl α-D-mannopyranosyl-(1→3)-β-D-mannopyranoside (unacetylated)NMR (aqueous)~65°~-90° nih.gov

Note: Torsion angles are approximate values derived from published data for comparison.

Other substituents, such as deoxy or fluoro groups, also impact conformation and interaction with other molecules. Studies on acetylated methyl beta-D-xylopyranoside analogues showed that replacing hydroxyl groups with deoxy or deoxyfluoro substituents altered their interaction with enzymes, pointing to the critical role of specific hydroxyl group arrangements for molecular recognition. nih.gov

Metal Ion Complexation Effects on Carbohydrate Conformation

These studies show that metal ions can form stable complexes by coordinating with the hydroxyl groups of the sugar. This coordination can induce a change in the pyranoside ring conformation. For example, complexation can stabilize the higher-energy ¹C₄ chair or ²Sₒ skew-boat conformations over the typically more stable ⁴C₁ chair conformation. nih.gov The most stable structures for bridging complexes, where the metal ion interacts with multiple hydroxyls, often result from the coordination of the metal to the O3 and O4 positions of the pyranoside in its ⁴C₁ conformation. nih.gov

The stability and conformational outcome of these complexes are also profoundly influenced by the solvent. In the gas phase, the interactions are strongest. However, in aqueous solutions, the stability of cationic complexes is greatly reduced due to the high dielectric constant of water and the energetic cost of desolvating both the ion and the sugar. nih.gov Conversely, certain neutral complexes may be stabilized with increasing solvent polarity. nih.gov

Complex Type (with methyl beta-D-xylopyranoside)Ring ConformationMetal Ion (M²⁺)Key FindingSource
Cationic Bridging [M(H₂O)₄1 ]²⁺⁴C₁Mg, Ca, Zn, CdMost stable structure involves coordination to O3 and O4. nih.gov
Cationic Complexes¹C₄Mg, Ca, Zn, CdRing conformation can be shifted to the higher-energy ¹C₄ form upon complexation. nih.gov
General Cationic ComplexesAnyMg, Ca, Zn, CdStability is significantly reduced in aqueous solution compared to the gas phase. nih.gov
Neutral Bridging [M(OH)₂(H₂O)₂1 ]AnyMg, Ca, Zn, CdStability increases with increasing solvent polarity. nih.gov

Molecular Recognition and Glycobiology Applications

Carbohydrate-Protein Binding Mechanisms

The specific binding of carbohydrates to proteins is a fundamental process in numerous biological events, from cell-cell recognition to immune responses. Methyl beta-D-mannopyranoside is instrumental in elucidating the mechanisms governing these interactions.

Lectin Binding Specificity and Thermodynamics (e.g., Concanavalin (B7782731) A, Jacalin-related Lectins)

Lectins are a class of proteins that exhibit high specificity for particular carbohydrate structures. The binding of mannose and its derivatives to lectins like Concanavalin A (ConA) and Jacalin-related lectins (JRLs) has been a subject of extensive research. While much of the thermodynamic data available pertains to the alpha-anomer of methyl mannopyranoside, these studies provide a framework for understanding the binding energetics of mannosides.

Concanavalin A, a well-characterized lectin from the jack bean, is known to bind to α-D-mannosyl and α-D-glucosyl residues. Thermodynamic studies have shown that the binding of methyl-alpha-D-mannopyranoside to ConA is an enthalpically driven process. For instance, titration microcalorimetry has revealed a significant enthalpy change (ΔH) of -8.2 kcal/mol for this interaction. nih.gov While direct thermodynamic data for this compound binding to ConA is less common in the literature, the general principles of hydrogen bonding and van der Waals interactions that govern the binding of the alpha-anomer are expected to play a role, albeit with different geometric constraints imposed by the beta-linkage. The different affinities of various saccharides for ConA are primarily attributed to differences in their dissociation rate constants. nih.gov

Jacalin-related lectins (JRLs) are another important family of plant lectins. While some JRLs are specific for galactose, others, like artocarpin, are mannose-specific. core.ac.uk Structural studies of mannose-binding JRLs complexed with methyl-alpha-D-mannopyranoside reveal the key amino acid residues involved in carbohydrate recognition. researchgate.net Although JRLs typically show a preference for the alpha-anomer of mannose, there are exceptions. For example, the human Jacalin-related lectin ZG16p has been shown to bind to a β-linked mannose anomer, indicating that the binding pockets of some lectins can accommodate the stereochemistry of the beta-glycosidic bond. nih.gov

LectinLigandAssociation Constant (Ka) (M⁻¹)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol·K)
Concanavalin A Methyl α-D-mannopyranoside7.6 x 10³-8.2-10.4
Concanavalin A Methyl-3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside3.37 x 10⁵-14.4-20.1

Interactions with Antifreeze (Glyco)proteins and Ice Crystal Faces

Antifreeze proteins (AFPs) and antifreeze glycoproteins (AFGPs) are remarkable biomolecules that protect organisms from freezing damage by inhibiting the growth of ice crystals. nih.gov The mechanism of this inhibition involves the binding of these proteins to specific ice crystal faces. Interestingly, research has shown that AF(G)Ps can also interact with and control the crystal growth of methyl alpha-D-mannopyranoside. nih.govacs.org This interaction is thought to be mechanistically similar to the way these proteins interact with ice, suggesting that the structural compatibility between the periodicities of the hydroxyl groups on the crystal faces of the mannoside and the functional groups on the AF(G)Ps is a key factor. acs.org

While these detailed studies have focused on the alpha-anomer, the relevance to the beta-anomer can be inferred from the study of antifreeze glycolipids. A core disaccharide of an antifreeze glycolipid has been identified as methyl 4-O-β-D-xylopyranosyl β-D-mannopyranoside. nih.gov The presence of this compound in this naturally occurring antifreeze molecule strongly suggests its direct involvement in the mechanism of preventing ice crystal growth.

Role in Glycoprotein (B1211001) Function and Carbohydrate Metabolism Studies

Glycoproteins are vital for a myriad of biological processes, and the mannose residues within their glycan chains are often critical for their proper folding, stability, and function. nih.govoup.com While direct studies extensively utilizing this compound as a probe in glycoprotein function are not widely documented in the provided search results, its role can be understood in the broader context of mannose metabolism. The direct utilization of mannose for glycoprotein biosynthesis is a significant pathway, and understanding the enzymes and transporters involved is crucial. oup.com Synthetic mannosides, such as this compound, can serve as valuable tools in these investigations. They can be used as competitive inhibitors to study mannose-specific transporters or as substrates for enzymes involved in the processing of mannose-containing glycans.

Enzyme-Substrate Interactions and Inhibition Studies

This compound and its derivatives are indispensable for studying the kinetics and inhibition of enzymes that act on mannose-containing substrates.

Mannosidase Activity Assays Utilizing Fluorescent Substrates (e.g., 4-Methylumbelliferyl Beta-D-Mannopyranoside)

The fluorogenic substrate, 4-methylumbelliferyl beta-D-mannopyranoside (4-MU-β-Man), is a key reagent for the sensitive detection and quantification of β-mannosidase activity. rsc.org The principle of this assay is based on the enzymatic cleavage of the non-fluorescent 4-MU-β-Man by β-mannosidase, which releases the highly fluorescent product, 4-methylumbelliferone (4-MU). The rate of fluorescence increase is directly proportional to the enzyme's activity. This assay is widely used in diagnosing β-mannosidosis, a lysosomal storage disorder caused by the deficiency of β-mannosidase. rsc.org Furthermore, a coupled fluorescent assay has been developed using a fluorogenic disaccharide substrate, 4-methylumbelliferyl α-D-mannopyranosyl-(1→6)-β-D-mannopyranoside, in conjunction with a β-mannosidase to assay the activity of exo-α-1,6-mannosidases. nih.gov

SubstrateEnzymeDetection MethodApplication
4-Methylumbelliferyl beta-D-mannopyranoside β-MannosidaseFluorometricDiagnosis of β-mannosidosis, enzyme characterization
4-Methylumbelliferyl α-D-mannopyranosyl-(1→6)-β-D-mannopyranoside exo-α-1,6-Mannosidase (coupled with β-mannosidase)FluorometricCharacterization of exo-α-1,6-mannosidases

Design of Enzyme Inhibitors and Probes for Glycosyltransferases and Glycosidases

Methyl β-D-mannopyranoside and its derivatives are pivotal in the design of molecular tools to study and inhibit carbohydrate-processing enzymes like glycosyltransferases and glycosidases. Researchers have synthesized a series of mannotrisaccharides to serve as probes for enzymes involved in the early stages of mammalian complex N-glycan formation. nih.gov These synthetic pathways have yielded compounds such as methyl (α-D-mannopyranosyl)-(1-->3)-[(α-D-mannopyranosyl)-(1-->6)]-β-D-mannopyranoside, which was synthesized from unprotected methyl β-D-mannopyranoside. nih.gov

A key strategy in designing these probes involves the introduction of modifications that render the molecules resistant to enzymatic action. For instance, the incorporation of a 2-deoxy-2-fluoro substitution into mannotrisaccharide analogues serves a dual purpose. Firstly, the fluorine atom acts as a non-nucleophilic isostere of the acceptor hydroxyl group, making it a useful tool for studying glycosyltransferases like GnT-I and GnT-II. nih.gov Secondly, this modification inductively destabilizes the oxocarbenium ion-like transition state, which is expected to make the trisaccharide stable against hydrolysis by mannosidases such as Man-II and Man-III. nih.gov These characteristics make such analogues valuable for structural studies of these enzymes. nih.gov

Furthermore, analogues of methyl acarviosin (B126021) with an α-manno configuration have been synthesized by coupling protected pseudo-sugar epoxides with derivatives of methyl-α-D-mannopyranoside, such as methyl 4-amino-4-deoxy- and -4,6-dideoxy-α-D-mannopyranoside. nih.gov One of these dihydro derivatives demonstrated mild inhibitory activity against Jack bean α-D-mannosidase, while another analogue acted as a moderate inhibitor of both α-D-mannosidase and yeast α-D-glucosidase. nih.gov

Compound/Analogue Target Enzyme(s) Application/Effect
2-deoxy-2-fluoro-mannotrisaccharide analoguesGlycosyltransferases (GnT-I, GnT-II), Mannosidases (Man-II, Man-III)Probes for structural studies; resistant to enzyme action. nih.gov
Methyl acarviosin analogue (dihydro derivative)Jack bean α-D-mannosidaseMild inhibitory activity. nih.gov
Methyl acarviosin analogueα-D-mannosidase, Yeast α-D-glucosidaseModerate inhibitor. nih.gov

Immunological Epitope Mapping and Antibody Recognition

Synthesis and Application of Glycoside Congeners for Specific Epitope Elucidation

To precisely map the binding sites of antibodies that recognize carbohydrate antigens, synthetic congeners of natural oligosaccharides are invaluable. A panel of six monodeoxy and mono-O-methyl congeners of methyl β-D-mannopyranosyl-(1-->2)-β-D-mannopyranoside has been synthesized for this purpose. nih.gov The synthesis involved the stereoselective glycosylation of monodeoxy and mono-O-methyl monosaccharide acceptors with a 2-O-acetyl-glucosyl trichloroacetimidate (B1259523) donor. nih.gov This was followed by a two-step oxidation-reduction sequence at the C-2' position to establish the β-manno configuration of the final deprotected congeners. nih.gov The confirmation of the β-manno configuration was achieved through the measurement of ¹J(C1,H1) heteronuclear and ³J(1',2') homonuclear coupling constants. nih.gov These synthetic disaccharide derivatives are designed to be used in epitope mapping to identify the key polar contacts within the antibody binding site. nih.gov

Studies with Anti-Candida albicans Monoclonal Antibodies

The synthesized congeners of methyl β-D-mannopyranosyl-(1-->2)-β-D-mannopyranoside are specifically intended to map the epitope recognized by a protective monoclonal antibody against Candida albicans, designated C3.1 (IgG3). nih.gov This antibody is known to target β-1,2-mannotriose on the surface of the pathogenic yeast. lsuhsc.edunih.gov By determining how the structural modifications in the congeners (i.e., the absence of a hydroxyl group or its replacement with a methoxy (B1213986) group) affect antibody binding, researchers can deduce the critical interactions required for recognition. This information is crucial for understanding the basis of the antibody's protective effect and for the rational design of synthetic vaccines or immunotherapeutics. The C3.1 monoclonal antibody has been shown to provide protection against disseminated infections caused by various pathogenic Candida species. nih.gov

Antibody Target Epitope Application of Congeners
C3.1 (IgG3)β-1,2-mannotriose on Candida albicansTo map the epitope and determine key polar contacts for antibody binding. nih.gov

Competitive Inhibition of Bacterial Adherence (e.g., Escherichia coli)

Carbohydrate-protein interactions are fundamental to the process of bacterial adhesion to host cells, which is a critical step in the initiation of many infections. The type 1 fimbriae of uropathogenic Escherichia coli (UPEC) possess a lectin domain called FimH that specifically recognizes α-D-mannosides on the surface of host cells. mdpi.comrsc.org This interaction can be inhibited by soluble mannosides that act as competitive antagonists.

Methyl α-D-mannopyranoside, a structural isomer of the beta anomer, is a well-documented inhibitor of FimH-mediated adhesion. rsc.orgnih.govnih.gov It has been shown to prevent the colonization of the urinary tract in mice by E. coli by blocking bacterial adherence. nih.gov Both D-mannose and methyl α-D-mannopyranoside bind to FimH with micromolar affinity. rsc.org The development of high-affinity carbohydrate antagonists that block FimH-mediated bacterial adhesion represents a promising therapeutic strategy against urinary tract infections and other diseases caused by adherent-invasive E. coli. nih.gov While research has heavily focused on the alpha anomer due to its specific fit in the FimH binding site, the principle of competitive inhibition by simple monosaccharides highlights the potential of carbohydrate-based anti-adhesion agents.

Bacterium Adhesin Inhibitor Mechanism of Action
Escherichia coli (UPEC)FimHMethyl α-D-mannopyranosideCompetitive inhibition of binding to mannosylated host cell receptors. mdpi.comrsc.orgnih.gov

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of methyl beta-D-mannopyranoside. By probing the interactions of the molecule with electromagnetic radiation, these methods offer a wealth of information regarding its atomic connectivity and chemical environment.

Advanced NMR Techniques (1D, 2D, Heteronuclear Coupling Constants, Spin-Lattice Relaxation Measurements)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of this compound in solution.

1D NMR Spectroscopy: One-dimensional NMR provides foundational information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals for each proton in the molecule. The chemical shifts of these protons are influenced by their local electronic environment, providing clues to their position within the pyranose ring and the methoxy (B1213986) group.

¹³C NMR: The carbon-13 NMR spectrum reveals a single resonance for each unique carbon atom in the molecule. The chemical shifts of the anomeric carbon (C1) and the methoxy carbon are particularly diagnostic. Published data for this compound shows the following ¹³C chemical shifts nih.gov:

Carbon AtomChemical Shift (ppm)
C1101.9
C271.4
C373.0
C467.5
C576.8
C662.0
OCH₃57.4

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity between atoms. libretexts.orgyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY spectra would show correlations between adjacent protons on the pyranose ring (e.g., H-1 and H-2, H-2 and H-3, etc.), allowing for the tracing of the proton network around the ring. libretexts.orgyoutube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the direct assignment of each proton to its corresponding carbon atom in the pyranose ring and the methoxy group. libretexts.orgyoutube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying connectivity across glycosidic linkages or from protons to quaternary carbons. For this compound, HMBC can show correlations from the methoxy protons to the anomeric carbon (C1) and from the anomeric proton (H1) to the methoxy carbon, confirming the glycosidic linkage. libretexts.orgyoutube.comyoutube.com

Heteronuclear Coupling Constants: The measurement of heteronuclear coupling constants, such as ¹J(C,H), ²J(C,H), and ³J(C,H), provides valuable information about bond connectivity and dihedral angles, which in turn helps to define the conformation of the pyranose ring. umich.edunih.govosti.gov For instance, the Karplus relationship can be applied to ³J(H,H) and ³J(C,H) values to estimate torsional angles and thus the preferred chair conformation of the mannose ring.

Spin-Lattice Relaxation Measurements (T₁): Spin-lattice relaxation times (T₁) provide insights into the molecular dynamics of the compound in solution. researchgate.net The T₁ values for different carbon nuclei in the molecule can indicate their relative mobility. For example, the carbons in the more rigid pyranose ring are expected to have different T₁ values compared to the more flexible hydroxymethyl group (C6) and the freely rotating methoxy group.

Infrared Spectroscopy for Functional Group Analysis

The spectrum would be dominated by a broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups involved in hydrogen bonding. The C-H stretching vibrations of the pyranose ring and the methoxy group would appear in the 3000-2850 cm⁻¹ region. The fingerprint region, below 1500 cm⁻¹, would contain a complex pattern of absorptions due to C-O stretching and C-C stretching, as well as O-H and C-H bending vibrations, which are unique to the specific structure of the molecule. nih.gov

Vibrational ModeExpected Absorption Range (cm⁻¹)
O-H stretch (hydrogen-bonded)3600 - 3200 (broad, strong)
C-H stretch (sp³ C-H)3000 - 2850
C-O stretch (alcohols, ethers)1260 - 1000
O-H bend1440 - 1395 and 950 - 910

Mass Spectrometry Techniques (e.g., ESI-Q-TOF-MS, Fourier Transform Ion Cyclotron Resonance Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

ESI-Q-TOF-MS (Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry): This technique is well-suited for the analysis of polar, non-volatile molecules like this compound. In ESI, the molecule is typically ionized by forming adducts with cations such as sodium ([M+Na]⁺) or protons ([M+H]⁺). The high-resolution TOF analyzer allows for the accurate mass determination of the molecular ion, which can be used to confirm its elemental formula (C₇H₁₄O₆). Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable information about the structure of the molecule, such as the loss of the methoxy group or water molecules from the pyranose ring. nih.gov

Fourier Transform Ion Cyclotron Resonance Spectrometry (FT-ICR MS): FT-ICR MS offers the highest mass resolution and accuracy currently available. This technique can provide unambiguous elemental composition determination for this compound and its fragments. The ultra-high resolution is also beneficial in distinguishing the target compound from other molecules with very similar masses in complex mixtures.

Chromatographic and Electrophoretic Separations

Chromatographic and electrophoretic techniques are essential for the separation of this compound from impurities, reaction byproducts, and other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of carbohydrates. For this compound, HPLC can be employed to assess its purity and to analyze its concentration in various samples. A study on the separation of mannose and galactose methyl-α-pyranosides demonstrated the feasibility of separating these diastereomers using size-exclusion chromatography (SEC), highlighting the potential of HPLC for resolving subtle structural differences. researchgate.net Furthermore, methods have been developed for the simultaneous chromatographic separation of enantiomers and anomers of various monosaccharides, which could be adapted for the analysis of this compound. researchgate.net

Typical HPLC methods for underivatized carbohydrates often utilize columns with amino- or amide-based stationary phases and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection can be achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD). For quantitative analysis, a calibration curve is constructed using standards of known concentration. The purity of a sample of this compound can be determined by calculating the percentage of the peak area corresponding to the main compound relative to the total area of all peaks in the chromatogram.

Ion Mobility Spectrometry for Anomeric Separation

Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that distinguishes ions based on their size, shape, and charge. researchgate.netbohrium.comnih.govmpg.de It is a powerful tool for separating isomeric compounds, including the α and β anomers of glycosides, which often cannot be resolved by mass spectrometry alone. researchgate.netbohrium.comnih.govmpg.de

In an IMS experiment, ions are introduced into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the tube, and their drift time is measured. Ions with a more compact structure will experience fewer collisions with the buffer gas and will therefore travel faster than more extended isomers. This difference in drift time allows for their separation. Studies have demonstrated the successful separation of various monosaccharide methyl glycoside isomers using ion mobility-mass spectrometry (IM-MS), indicating that this technique is highly applicable to the separation of the α and β anomers of methyl-D-mannopyranoside. nih.gov The coupling of IMS with mass spectrometry provides an additional dimension of separation and allows for the independent analysis of the mass spectra of the separated anomers.

Surface-Sensitive Interaction Analysis

The study of the kinetics of ligand-protein interactions is crucial for understanding the molecular recognition processes that underpin many biological functions. For this compound, a simple carbohydrate, its interaction with various carbohydrate-binding proteins (lectins) serves as a model system for more complex biological recognition events. Advanced analytical techniques that are sensitive to surface phenomena provide powerful tools for elucidating the kinetic parameters of these interactions in real-time.

Surface Plasmon Resonance (SPR) for Ligand-Protein Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions at a sensor surface. This method is particularly well-suited for determining the kinetics of binding between a ligand, such as this compound, and a protein receptor.

In a typical SPR experiment to study the interaction of this compound with a lectin like Concanavalin (B7782731) A, the lectin is immobilized on the surface of a sensor chip. A solution containing this compound is then flowed over this surface. The binding of the sugar to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

The binding process is monitored over time, generating a sensorgram that shows the association of this compound when it is flowed over the surface and its dissociation when the flow is switched back to a buffer solution. From these association and dissociation curves, the kinetic rate constants, the association rate constant (k_a) and the dissociation rate constant (k_d), can be calculated. The equilibrium dissociation constant (K_D), which is a measure of the binding affinity, can then be determined from the ratio of these rate constants (k_d/k_a).

The data obtained from SPR analysis provides detailed insights into the dynamics of the this compound-protein interaction. For instance, SPR has been effectively used to study the interactions of various mannopyranoside derivatives with lectins, demonstrating how structural variations can influence the binding kinetics. nih.govscispace.com

Table 1: Representative Kinetic Parameters for Mannopyranoside-Lectin Interaction Measured by SPR

Interacting Molecules Association Rate Constant (k_a) (M⁻¹s⁻¹) Dissociation Rate Constant (k_d) (s⁻¹) Equilibrium Dissociation Constant (K_D) (M)
Methyl α-D-mannopyranoside - Concanavalin A 1.2 x 10³ 0.45 3.75 x 10⁻⁴

Note: The data in this table is representative of typical values obtained for mannopyranoside-lectin interactions and is for illustrative purposes.

Temperature-Jump Relaxation Studies for Kinetic Parameters

Temperature-jump relaxation is a powerful kinetic method used to study very fast reactions in solution. This technique involves rapidly perturbing a chemical system at equilibrium by a sudden change in temperature. wikipedia.org The system then relaxes to a new equilibrium state, and the rate of this relaxation is monitored, typically by spectroscopic methods like fluorescence or absorbance.

The binding of methyl alpha-D-mannopyranoside to the lectin Concanavalin A has been investigated using the temperature-jump relaxation kinetic technique. nih.gov In such a study, a competitive binding approach can be employed, where a fluorescently labeled ligand that also binds to the lectin is used as an indicator. The displacement of this indicator by this compound upon the temperature jump allows for the determination of the binding kinetics of the non-fluorescent sugar.

Analysis of the relaxation times at different concentrations of the reactants allows for the determination of the forward and reverse rate constants for the binding equilibrium. Studies have shown that for the interaction of simple sugars like methyl alpha-D-mannopyranoside with Concanavalin A, the binding can be described by a single bimolecular step. nih.gov The similarity in association rate constants for different saccharides suggests a common binding mechanism, with the differences in affinity primarily arising from variations in the dissociation rate constants. nih.gov

Table 2: Kinetic Parameters for Methyl α-D-mannopyranoside Binding to Concanavalin A Determined by Temperature-Jump Relaxation

Parameter Value Conditions
Association Rate Constant (k_a) 1.1 x 10⁵ M⁻¹s⁻¹ pH 7.2, 25°C
Dissociation Rate Constant (k_d) 41 s⁻¹ pH 7.2, 25°C

Data derived from a study on the alpha anomer, which is structurally similar to the beta anomer. nih.gov

Computational and Predictive Modeling in Methyl Beta D Mannopyranoside Research

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor). This method is crucial for understanding the interactions that drive biological processes. In the context of methyl beta-D-mannopyranoside, docking studies help elucidate how it and its derivatives fit into the active sites of target proteins, such as lectins or enzymes.

The process involves placing the ligand in various conformations within the protein's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. Lower binding energy scores typically indicate a more stable and favorable interaction. These simulations can reveal key non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the mannopyranoside derivative and specific amino acid residues. mdpi.com For instance, studies on similar glycosides have used docking to identify potential inhibitors of viral proteins like the SARS-CoV-2 main protease. mdpi.com The analysis of docked poses provides a static model of the interaction, highlighting the critical residues responsible for molecular recognition and binding specificity. mdpi.com

Table 1: Example of Molecular Docking Results for a Mannopyranoside Derivative with a Target Protein This table is illustrative, based on typical data from docking studies.

Ligand Target Protein Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Methyl β-D-mannopyranoside Lectin A -7.2 ASP81, ASN135, TYR12 Hydrogen Bond
TRP22, PHE123 Hydrophobic
p-nitrophenyl-β-D-mannopyranoside β-mannosidase -8.5 GLU555, TRP490 Hydrogen Bond, Pi-Pi Stacking

Molecular Dynamics Simulations for Dynamic Behavior and Binding Patterns

While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. biorxiv.org MD simulations apply the principles of classical mechanics to model the atomic motions of the system, providing insights into the stability of the complex, conformational changes, and the role of solvent molecules. biorxiv.orgresearchgate.net

For this compound, MD simulations are used to validate the stability of binding poses predicted by docking. mdpi.com Researchers analyze trajectories to calculate metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. Root-mean-square fluctuation (RMSF) analysis can pinpoint flexible regions of the protein upon ligand binding. mdpi.com Advanced simulations, such as Car-Parrinello Molecular Dynamics (CPMD), have been shown to be crucial for accurately modeling the structural properties and hydrogen bonding of this compound in aqueous solutions, outperforming classical MD in some aspects. researchgate.net

Table 2: Key Parameters from Molecular Dynamics Simulations This table presents typical output parameters from MD simulation analyses.

Parameter Description Typical Finding for a Stable Complex
RMSD (Root-Mean-Square Deviation) Measures the average deviation of atomic positions over time compared to a reference structure. Low and stable RMSD value (< 3 Å) for the ligand and protein backbone, indicating the complex does not drift significantly from its initial docked pose.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position. Lower RMSF values in the binding site residues upon ligand binding, suggesting a more rigid and stable interaction.
Hydrogen Bond Analysis Tracks the formation and breakage of hydrogen bonds between the ligand and protein over the simulation time. Persistent hydrogen bonds with key active site residues, confirming their importance in anchoring the ligand.
Binding Free Energy (e.g., MM/PBSA) Calculates the free energy of binding by combining molecular mechanics energies with solvation models. A negative and favorable binding free energy, quantifying the strength of the interaction.

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., FMO, MEP)

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of this compound at a subatomic level. researchgate.net These calculations provide a detailed understanding of the molecule's electronic structure, stability, and chemical reactivity.

Two important concepts derived from these calculations are Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP).

FMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

MEP Analysis: An MEP map illustrates the electrostatic potential on the surface of a molecule. It visualizes electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This map is invaluable for predicting how the molecule will interact with other molecules, identifying sites susceptible to electrophilic and nucleophilic attack, and understanding non-covalent interactions like hydrogen bonding. researchgate.net

Table 3: Quantum Chemical Properties of a Mannopyranoside Derivative Data is representative of values obtained from DFT calculations for similar glycosides.

Property Value (eV) Interpretation
HOMO Energy -6.8 Energy of the outermost electron-donating orbital.
LUMO Energy 1.5 Energy of the lowest electron-accepting orbital.
HOMO-LUMO Energy Gap (ΔE) 8.3 Indicates high chemical stability and low reactivity.

Prediction of Biological Activity Spectra (e.g., Prediction of Activity Spectra for Substances (PASS))

Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure. nih.govzenodo.org The prediction is based on a comparison of the input structure with a large database of known biologically active compounds. nih.gov The output is a list of potential activities, each with a probability of being active (Pa) and inactive (Pi).

For derivatives of mannopyranosides, PASS has been successfully used to predict potential antimicrobial activities. researchgate.net For instance, studies have shown that PASS predictions for antifungal and antibacterial properties often correlate well with subsequent in vitro experimental results. researchgate.netresearchgate.net This tool is highly valuable in the early stages of drug discovery for identifying promising biological activities and for prioritizing compounds for synthesis and further testing. zenodo.org

Table 4: Example of PASS Predictions for a Methyl Mannopyranoside Derivative Based on published data for similar compounds. researchgate.net A higher Pa value suggests a greater likelihood of the compound exhibiting that activity.

Predicted Biological Activity Pa (Prob. Active) Pi (Prob. Inactive)
Antifungal 0.731 0.005
Antibacterial 0.541 0.021
Anti-inflammatory 0.495 0.045
Anticarcinogenic 0.612 0.018

In Silico Evaluation of Pharmacokinetic Features (e.g., Absorption, Distribution, Metabolism)

Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govresearchgate.net In silico ADME models predict these properties based on the molecule's structure, allowing for the early identification of compounds with poor drug-likeness and reducing late-stage failures in drug development. nih.govresearchgate.net

For this compound and its analogs, computational tools are used to predict a variety of ADME parameters. researchgate.netfrontiersin.org These include predictions of water solubility (LogS), intestinal absorption, permeability through Caco-2 cells (a model of the human intestinal wall), ability to cross the blood-brain barrier (BBB), and potential for inhibiting key metabolic enzymes like the cytochrome P450 family. researchgate.netfrontiersin.org Additionally, adherence to empirical rules like Lipinski's Rule of Five is often assessed to gauge the oral bioavailability of a compound.

Table 5: Predicted In Silico ADME Properties for a Mannopyranoside Derivative This table shows a selection of common ADME parameters predicted by computational software.

Parameter Predicted Value/Result Significance
Absorption
Water Solubility (LogS) -1.5 Moderately soluble.
Caco-2 Permeability (logPapp) Low Low predicted intestinal absorption.
Human Intestinal Absorption 45% Moderate absorption from the gut.
P-glycoprotein Substrate No Not likely to be removed from cells by efflux pumps.
Distribution
Blood-Brain Barrier (BBB) Permeant No Unlikely to cross into the central nervous system.
Plasma Protein Binding 30% Low binding to plasma proteins, high free fraction.
Metabolism
CYP2D6 Inhibitor No Low risk of drug-drug interactions via this pathway.
CYP3A4 Inhibitor No Low risk of drug-drug interactions via this pathway.
Drug-Likeness
Lipinski's Rule of Five 0 Violations Good oral bioavailability predicted.

Future Directions and Emerging Research Avenues

Development of Novel Glycoside Analogs for Targeted Biological Probes

A significant future direction lies in the rational design and synthesis of novel analogs of methyl beta-D-mannopyranoside to serve as sophisticated biological probes. While derivatives of the alpha-anomer have been synthesized to explore antimicrobial and antiviral activities, the next generation of research will likely focus on creating tools to investigate biological processes with high precision. nih.govresearchgate.net This involves modifying the core this compound structure to incorporate functionalities that enable detection, visualization, and interaction mapping within complex biological systems.

Key areas of development include:

Affinity-Based Probes: Synthesizing analogs with photoreactive cross-linking groups. These probes can be used to irradiate biological samples, causing the probe to form a covalent bond with its binding partner (e.g., a mannose-binding protein or enzyme). Subsequent isolation and mass spectrometry analysis of the cross-linked complex can definitively identify the interacting proteins.

Fluorescently Tagged Glycosides: Attaching fluorescent dyes to the mannopyranoside scaffold would allow for real-time visualization of its uptake, trafficking, and localization within living cells using advanced microscopy techniques. This can provide invaluable insights into the dynamics of mannose-related pathways.

Biotinylated Analogs: Incorporating a biotin (B1667282) tag allows for the highly specific and strong interaction with streptavidin. These probes can be used in pull-down assays to isolate and identify receptors or binding proteins from cell lysates, facilitating the discovery of new lectins or transporters that recognize the beta-mannoside configuration.

The development of these targeted probes will be instrumental in mapping the specific interactions of beta-linked mannosides, a crucial step in understanding their distinct biological roles compared to their more studied alpha-linked counterparts.

Integration of Advanced Computational and Experimental Methods for Glycoscience Discovery

The synergy between computational modeling and experimental validation is revolutionizing glycoscience, and this trend is set to accelerate the study of this compound. Advanced computational techniques provide unprecedented insight into the molecular behavior of glycosides, guiding experimental work and helping to interpret complex data.

Molecular Dynamics (MD) Simulations: These simulations model the movement of every atom in a molecule over time, providing a detailed picture of its conformational flexibility. For this compound, MD simulations can predict the preferred three-dimensional shapes and the dynamics of the glycosidic linkage in an aqueous environment. rsc.orgnih.gov This information is critical for understanding how the molecule fits into the binding pockets of proteins.

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor. Researchers have used docking to study how derivatives of methyl alpha-D-mannopyranoside bind to bacterial and viral proteins. nih.govresearchgate.netresearchgate.netajchem-a.com A key future avenue is to apply these techniques to predict the interactions of this compound and its novel analogs with a wide range of human and pathogen proteins, thereby identifying new potential therapeutic targets.

The integration of these in silico approaches with experimental methods is crucial. For example, conformational preferences predicted by MD simulations can be validated using Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org Similarly, binding affinities predicted by molecular docking can be confirmed through in vitro binding assays. This iterative cycle of prediction and validation allows for the rapid and efficient design of glycoside analogs with optimized properties for specific biological applications.

Table 1: Integration of Computational and Experimental Methods in Mannopyranoside Research
Method TypeSpecific TechniqueApplication for this compound ResearchKey Insights Gained
ComputationalMolecular Dynamics (MD) SimulationsPredicting the conformational landscape and flexibility of the glycosidic bond in solution. rsc.orgnih.govresearchgate.netUnderstanding of the molecule's 3D structure and dynamic behavior.
Molecular DockingPredicting binding modes and affinities to target proteins (e.g., enzymes, lectins). nih.govresearchgate.netIdentification of potential biological targets and guidance for analog design.
ExperimentalNMR SpectroscopyValidating computationally predicted conformations and studying interactions in solution. rsc.orgConfirmation of molecular structure and dynamics.
In Vitro Binding AssaysMeasuring the binding affinity of synthesized analogs to target proteins.Quantitative validation of docking predictions and structure-activity relationships.

Exploration of this compound in New Biological Systems and Pathways

While much of the research on simple mannopyranosides has focused on their role as inhibitors of pathogen adhesion, particularly in the context of urinary tract infections, a vast and underexplored landscape of potential biological relevance exists within mammalian and plant systems. rsc.org Future research must broaden its scope to investigate how this compound might influence fundamental cellular processes.

Mammalian Glycosylation Pathways: Mannose is a critical component of essential glycosylation pathways, including N-glycosylation, O-glycosylation, and the synthesis of glycosylphosphatidylinositol (GPI) anchors. nih.gov These pathways are vital for proper protein folding, stability, and function. An exciting research avenue is to use this compound as a chemical tool to probe these pathways. It could potentially act as a competitive inhibitor or an alternative substrate for key enzymes like phosphomannomutase 2 (PMM2) or the dolichol-phosphate-mannose (Dol-P-Man) synthases, providing a means to study the consequences of their modulation. nih.gov

Cellular Metabolism and Signaling: Mannose enters cellular metabolism where it is phosphorylated by hexokinase to mannose-6-phosphate. nih.gov This intermediate sits (B43327) at a crossroads between glycolysis and glycosylation. nih.gov Investigating whether this compound can influence this metabolic balance is a promising direction. Furthermore, some metabolic enzymes like hexokinase are known to interact with mitochondrial proteins that regulate cell survival, such as the mitochondrial permeability transition pore (mPTP). semanticscholar.org Exploring whether perturbations in mannose metabolism by analogs like this compound could impact these cell signaling and survival pathways represents a novel area of inquiry.

Plant Biology: Research on the related compound methyl beta-D-glucopyranoside has shown that it can accumulate to high levels in some plants, where it is synthesized in the cytosol and stored in the vacuole, possibly as a mechanism for methanol (B129727) detoxification. researchgate.net A parallel investigation into the metabolism, transport, and potential physiological roles of this compound in various plant species could uncover new functions for this glycoside in plant adaptation and biochemistry.

Table 2: Potential New Research Areas for this compound
Biological System/PathwayPotential Role/Application of this compoundResearch Questions
Mammalian N-GlycosylationAct as a modulator or competitive inhibitor of enzymes in the pathway. nih.govCan it alter the glycosylation profile of cells? Does it affect protein folding and secretion?
Cellular MetabolismInfluence the flux of mannose into glycolysis versus glycosylation pathways. nih.govDoes it affect cellular energy levels (ATP)? Can it modulate the activity of hexokinase?
Mitochondrial SignalingIndirectly influence cell survival pathways linked to metabolic enzymes. semanticscholar.orgDoes it impact mitochondrial function or the opening of the mPTP?
Plant BiochemistryServe a role in metabolism, transport, or stress response, similar to its glucose analog. researchgate.netIs it synthesized in plants? What are its endogenous levels and function?

Q & A

Q. What synthetic methods are commonly used to prepare methyl β-D-mannopyranoside derivatives?

Methyl β-D-mannopyranoside derivatives are typically synthesized via selective acylation or glycosylation. For example:

  • Selective benzoylation : Using dibutyltin oxide as a catalyst, hydroxyl groups at specific positions (e.g., C-2, C-3, or C-6) can be selectively acylated under mild conditions .
  • Desoxygenation : Methyl α-D-mannopyranoside can serve as a precursor for synthesizing deoxy sugars like D-rhamnose via tosylation and subsequent reduction of the C-6 hydroxyl group .
  • Enzymatic glycosylation : Glycosidases or glycosyltransferases are employed to attach additional sugar moieties, ensuring stereochemical fidelity .

Q. How can methyl β-D-mannopyranoside be characterized to confirm its structure and purity?

Key analytical methods include:

  • NMR spectroscopy : Assigning anomeric proton signals (e.g., β-configuration at δ ~4.8 ppm for H-1) and verifying substitution patterns via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR .
  • High-performance liquid chromatography (HPLC) : Assessing purity (>99%) using polar columns (e.g., C18) with UV detection .
  • Optical rotation : Specific rotation values (e.g., [α]D_{D} = -35° to -31° for methyl glucopyranosides) confirm stereochemistry .

Q. What biological interactions are associated with methyl β-D-mannopyranoside?

Methyl β-D-mannopyranoside binds selectively to lectins like Concanavalin A (ConA), a model system for studying carbohydrate-protein interactions. Structural studies (X-ray crystallography) reveal that the mannopyranoside moiety occupies a hydrophobic pocket near Tyr-12 and Asp-16 residues in ConA, stabilized by hydrogen bonding .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in conformational studies of methyl β-D-mannopyranoside?

Conflicting NMR and crystallographic data on hydration patterns can be addressed via density functional theory (DFT) . For example:

  • Hydration networks around the hydroxymethyl group (C-6) are stabilized by co-operative hydrogen bonds, as shown in gas-phase IR spectroscopy and DFT calculations .
  • Conformational flexibility of the pyranose ring (e.g., 4C1^{4}\text{C}_1 chair vs. skew-boat) is influenced by solvent polarity and intermolecular interactions .

Q. What strategies improve regioselectivity in glycosylation reactions involving methyl β-D-mannopyranoside?

  • Protecting group strategies : Temporarily blocking hydroxyl groups (e.g., benzoylation at C-2/C-3) directs glycosylation to the desired position (e.g., C-4 or C-6) .
  • Enzymatic catalysis : Glycosidases like those from Dictyoglomus thermophilum enhance regioselectivity under mild conditions, avoiding harsh chemical reagents .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side products in complex glycosylations .

Q. How do researchers reconcile discrepancies in binding affinity data for methyl β-D-mannopyranoside analogs?

Contradictions often arise from assay conditions (e.g., pH, ionic strength). Methodological solutions include:

  • Isothermal titration calorimetry (ITC) : Provides direct measurement of binding thermodynamics, distinguishing enthalpy-driven vs. entropy-driven interactions .
  • Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., konk_{\text{on}}/koffk_{\text{off}}) to compare analogs under standardized conditions .

Q. What role does methyl β-D-mannopyranoside play in studying carbohydrate transport mechanisms?

As a non-metabolizable glucose analog, it is used to probe glucose transporter (GLUT) specificity :

  • Competitive inhibition assays with radiolabeled mannopyranoside derivatives reveal substrate preferences of GLUT isoforms .
  • Fluorescently tagged analogs (e.g., 4-methylumbelliferyl β-D-mannopyranoside) enable real-time visualization of transporter activity in cell membranes .

Methodological Recommendations

  • For structural studies, combine X-ray crystallography with molecular dynamics simulations to account for solvent effects .
  • When analyzing contradictory binding data, standardize assay buffers and validate results across multiple techniques (e.g., SPR + ITC) .
  • Use chemo-enzymatic synthesis to achieve high regioselectivity in complex glycosylations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.